molecular formula C20H19ClN4O2 B2411951 {6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326806-91-0

{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2411951
CAS No.: 1326806-91-0
M. Wt: 382.85
InChI Key: GAPYIIBUNHQNLD-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are widely recognized for their applications in medicinal chemistry, particularly due to their antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

The synthesis of {6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Chemical Reactions Analysis

{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar compounds to {6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone include other quinoline derivatives such as:

Properties

IUPAC Name

[6-chloro-4-(pyridin-4-ylmethylamino)quinolin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-15-1-2-18-16(11-15)19(24-12-14-3-5-22-6-4-14)17(13-23-18)20(26)25-7-9-27-10-8-25/h1-6,11,13H,7-10,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPYIIBUNHQNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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